Azomycin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUHQHUFTYLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060178 | |
| Record name | 1H-Imidazole, 2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-73-1, 36877-68-6 | |
| Record name | 2-Nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Azomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroimidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036877686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105831 | |
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| Record name | 1H-Imidazole, 2-nitro- | |
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| Record name | 1H-Imidazole, 2-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 2-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.660 | |
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| Record name | AZOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8E96XL55D | |
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Historical Perspectives and Early Research on Azomycin
Isolation and Initial Characterization in Natural Product Chemistry
Azomycin was first discovered in Japan in 1953 by K. Maeda mdpi.commdpi.comnih.gov. This groundbreaking isolation marked the beginning of extensive research into nitroimidazole compounds. It was initially identified as 2-nitroimidazole (B3424786), and its chemical structure was definitively established as such by Nakamura in 1955 mdpi.com.
This compound is a natural antibiotic produced by various microorganisms. Its primary sources include species of Actinobacteria, specifically Nocardia mesenterica mdpi.complos.orgmdpi.comoup.com and Streptomyces eurocidicus mdpi.complos.orgresearchgate.net. It has also been isolated from Proteobacteria, such as Pseudomonas fluorescens plos.orgasm.org.
The initial characterization of this compound revealed its distinct chemical and physical properties, which are summarized in Table 1.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂ | mdpi.comasm.orgjst.go.jp |
| Molecular Weight | 113.07 g/mol (or 113.08 g/mol ) | mdpi.comasm.orgjst.go.jp |
| CAS Number | 527-73-1 | mdpi.comasm.org |
| Appearance | Solid, white to yellow | mdpi.com |
| Synonyms | 2-Nitroimidazole | mdpi.comasm.org |
Early research also demonstrated this compound's biological activity. It was found to be an antibiotic effective against both aerobic Gram-positive and Gram-negative bacteria, as well as a variety of anaerobic bacteria mdpi.comasm.org. Crucially, this compound exhibited potent activity against Trichomonas vaginalis, a parasitic protozoan responsible for trichomoniasis mdpi.comresearchgate.net.
This compound's Foundational Role in Nitroimidazole Antibiotic Discovery
The discovery of this compound, as the first active nitroimidazole, was a pivotal moment that "revolutionized the area of nitroimidazoles" jst.go.jp. It served as the "chemical lead for extensive synthetic development of over hundred compounds". This initial finding provided the "main impetus for the systematic search for drugs with activity against anaerobic protozoa".
The most significant outcome of this research impetus was the synthesis and subsequent emergence of metronidazole. Metronidazole, a 5-nitroimidazole derivative, is explicitly recognized as a synthetic derivative of this compound plos.org. It was introduced as a chemotherapeutic agent in Europe in 1960 and in the United States in 1963, becoming a drug of choice for treating infections caused by anaerobic bacteria and protozoa.
Beyond its direct role as an antibiotic precursor, this compound and other electron-affinic nitroheterocyclics were also found to function as hypoxic tissue radiosensitizers, indicating a broader therapeutic potential for this class of compounds jst.go.jp.
Methodologies for Early this compound Isolation and Purification Studies
The early methodologies for obtaining this compound primarily involved its isolation from the cultures of producing microorganisms. Researchers cultivated bacterial strains such as Nocardia mesenterica, Streptomyces eurocidicus, and Pseudomonas fluorescens mdpi.complos.orgmdpi.comresearchgate.netasm.org. The compound was then extracted from these cultures or their crude extracts mdpi.com.
While the general purification methods for antibiotics at the time often included techniques like chromatography, crystallization, and precipitation, specific detailed protocols for the early isolation and purification of this compound itself are not extensively elaborated in the readily available review literature. The process typically involved cultivating the microbial source and subsequently employing extraction methods to obtain the compound from the fermentation broth.
Azomycin Biosynthesis and Enzymatic Pathways
Identification and Characterization of the Azomycin Biosynthetic Gene Cluster
The production of this compound by various microorganisms is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster are pivotal to understanding and potentially manipulating the synthesis of this antibiotic.
Genome Mining and Bioinformatics Approaches for Gene Cluster Discovery
The discovery of the this compound biosynthetic gene cluster was a significant breakthrough, achieved through modern bioinformatics approaches. nih.gov Initially, the gene cluster responsible for this compound production was cryptic, meaning it was not readily identifiable. nih.gov Researchers employed genome mining techniques, which involve computationally screening microbial genomes for sequences that are likely to encode pathways for the synthesis of natural products. nih.govmdpi.com
This process typically utilizes specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or ClusterFinder, which are designed to detect BGCs. nih.govnih.gov These algorithms identify key "signature" genes, such as those encoding polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are often central to antibiotic biosynthesis. nih.gov By searching for genes homologous to those involved in the biosynthesis of similar compounds and analyzing the genomic context, a putative BGC for this compound was identified in Streptomyces cattleya. nih.gov
Distribution of this compound Gene Clusters Across Microbial Species
Following its initial discovery, analysis has shown that the biosynthetic gene cluster for this compound is not unique to a single microbial species. It has been found to be widely distributed among soil-dwelling microorganisms. nih.gov Specifically, the gene cluster has been identified in various species of actinobacteria and proteobacteria. nih.gov This widespread distribution suggests that this compound and related nitroimidazole compounds may have important ecological roles in their natural environments. nih.gov
Heterologous Expression Systems for Biosynthetic Pathway Component Production
To confirm the function of the identified gene cluster and to produce the components of the biosynthetic pathway for further study, researchers have utilized heterologous expression systems. nih.gov This involves introducing the gene cluster, or parts of it, into a well-characterized host organism that does not naturally produce the compound. youtube.commdpi.com
In the case of this compound, an in vitro reconstitution of the biosynthetic pathway was a key strategy. nih.gov This approach involves expressing and purifying the individual enzymes encoded by the gene cluster and then combining them in a test tube with the necessary substrates to carry out the biosynthesis. nih.gov This method unequivocally demonstrated the direct link between the identified genes and the production of this compound from its precursor. nih.gov
Precursor Identification and Metabolic Flux Analysis Towards this compound
Understanding the starting materials and the flow of atoms through the biosynthetic pathway is fundamental to comprehending the complete synthesis of this compound.
L-Arginine as a Primary Biosynthetic Precursor for this compound
Through detailed enzymatic assays, L-arginine has been definitively identified as the primary biosynthetic precursor for this compound. nih.gov The entire carbon and nitrogen backbone of the this compound molecule is derived from this single amino acid. nih.gov This discovery was crucial as it provided a starting point to delineate the subsequent enzymatic transformations.
Tracing Carbon and Nitrogen Flow in this compound Biosynthesis
The enzymatic pathway from L-arginine to this compound has been elucidated through the in vitro reconstitution of the biosynthetic machinery. nih.gov This has allowed for the theoretical tracing of the carbon and nitrogen atoms from the precursor to the final product. The process involves a series of enzymatic steps that modify the L-arginine molecule, leading to the formation of the characteristic nitroimidazole ring of this compound. nih.gov
The following table details the key enzymes and intermediates in the biosynthetic pathway of this compound, illustrating the flow of metabolites from L-arginine.
| Enzyme (from S. cattleya) | Intermediate | Transformation |
| RohP | L-Arginine | Hydroxylation |
| RohN | 4-hydroxy-L-arginine | Oxidative deamination and decarboxylation |
| RohQ | 3-(guanidino)-2-oxopropyl phosphate | Cyclization and dehydration |
| RohR | 2-aminoimidazole | Oxidation |
| RohS | 2-amino-5-nitroimidazole (this compound) | Nitration |
Enzymatic Steps and Catalytic Mechanisms in this compound Formation
The biosynthesis of this compound from the primary metabolite L-arginine is a multi-step enzymatic cascade. nih.govnih.gov The pathway is initiated by an unusual hydroxylase, followed by the actions of a retro-aldolase and a cyclodehydratase to form the core imidazole (B134444) ring. nih.gov The final step involves an N-oxygenase to install the characteristic nitro group. nih.govresearchgate.net
The first committed step in this compound biosynthesis is catalyzed by the enzyme RohP. ubc.ca Biochemical characterization has identified RohP as an arginine hydroxylase. ubc.ca It belongs to an emerging group of pyridoxal 5'-phosphate (PLP)-dependent enzymes that utilize molecular oxygen to perform challenging oxidations on L-arginine substrates. ubc.caresearchgate.net
RohP's catalytic activity is dependent on both molecular oxygen (O₂) and the cofactor pyridoxal 5'-phosphate (PLP). nih.govubc.ca While PLP-dependent enzymes are known to catalyze a wide variety of reactions involving amino acids, their use of O₂ as a co-substrate is a relatively rare phenomenon. ubc.caresearchgate.net The RohP-catalyzed reaction consumes oxygen and results in the stoichiometric release of hydrogen peroxide (H₂O₂). researchgate.net This distinguishes it from other PLP-dependent arginine oxidases, such as desaturases, although studies suggest a shared mechanistic pathway involving single-electron transfers to oxygen. researchgate.net
The specific transformation catalyzed by RohP is the hydroxylation and deamination of L-arginine to produce (S)-4-hydroxy-2-ketoarginine. researchgate.netubc.ca This reaction marks the initial modification of the arginine substrate, preparing it for subsequent carbon-carbon bond cleavage. researchgate.net
To understand the unusual chemistry of RohP, high-resolution X-ray crystal structures capturing various intermediates along the catalytic cycle have been obtained. researchgate.netubc.ca These structural studies provide detailed snapshots of the enzyme's active site as it binds the substrate and cofactor, facilitating the O₂-dependent hydroxylation. researchgate.netubc.ca The insights from these structures are crucial for understanding how this class of PLP-dependent enzymes functions. ubc.ca
Following the initial hydroxylation by RohP, two other key enzymes, RohR and RohQ, act sequentially to form the 2-aminoimidazole precursor of this compound. nih.govresearchgate.net
RohR: This enzyme functions as a retro-aldolase. nih.gov It catalyzes the C3-C4 bond cleavage of (S)-4-hydroxy-2-ketoarginine, the product of the RohP reaction. researchgate.net This cleavage yields two smaller molecules: pyruvate and guanidinoacetaldehyde. researchgate.net
RohQ: Identified as a cyclodehydratase, RohQ catalyzes the intramolecular cyclization of guanidinoacetaldehyde to form 2-aminoimidazole, releasing a molecule of water. acs.orgnih.gov While this cyclization can occur spontaneously, the reaction is slow and often incomplete. acs.org RohQ accelerates this transformation by a factor of 3 x 10⁴, ensuring the efficient production of the imidazole core. acs.orgnih.gov Structural and mechanistic studies of RohQ reveal that catalysis occurs at a dimeric interface, utilizing key aspartic acid residues for proton transfer steps. acs.orgnih.gov
The sequential action of RohP, RohR, and RohQ efficiently converts L-arginine into 2-aminoimidazole. nih.gov
| Enzyme | Class | Substrate | Product | Function in Pathway |
| RohP | Arginine Hydroxylase (PLP-dependent) | L-Arginine | (S)-4-hydroxy-2-ketoarginine | Initial hydroxylation and deamination of the precursor amino acid. ubc.ca |
| RohR | Retro-aldolase | (S)-4-hydroxy-2-ketoarginine | Guanidinoacetaldehyde + Pyruvate | Carbon-carbon bond cleavage to generate the imidazole backbone precursor. nih.govresearchgate.net |
| RohQ | Cyclodehydratase | Guanidinoacetaldehyde | 2-Aminoimidazole | Catalyzes the cyclization to form the core imidazole ring. acs.orgnih.gov |
The final step in this compound biosynthesis is the oxidation of 2-aminoimidazole to yield the 2-nitroimidazole (B3424786) product, this compound. nih.govresearchgate.net This critical transformation is catalyzed by an N-oxygenase named RohS. nih.gov
KAzRohS (Iron-Dependent N-Oxygenase) Activity
Oxidation of 2-Aminoimidazole to Nitroimidazole this compound
The final and crucial step in the biosynthesis of this compound is the oxidation of the amino group of 2-aminoimidazole to a nitro group. This transformation is catalyzed by a specialized N-oxygenase. Research has identified an efficient N-oxygenase from Saccharothrix sp., designated SaRohS, which carries out this conversion. Current time information in Kolkata, IN. This enzyme was found to be more effective than the previously identified N-oxygenase, KaRohS, from Kitasatospora azatica. Current time information in Kolkata, IN.
The enzymatic reaction requires the presence of co-factors such as phenazine methosulfate (PMS), NADH, and FeSO4 to facilitate the oxidation process. Current time information in Kolkata, IN. The characterization of SaRohS revealed optimal activity at a pH of 5.5 and a temperature of 25 °C. Current time information in Kolkata, IN. Site-directed mutagenesis studies have highlighted the importance of specific amino acid residues, such as threonine 75, for the catalytic activity of this enzyme. Current time information in Kolkata, IN.
| Property | Value |
|---|---|
| Optimal pH | 5.5 Current time information in Kolkata, IN. |
| Optimal Temperature | 25 °C Current time information in Kolkata, IN. |
| Essential Residue | Threonine 75 Current time information in Kolkata, IN. |
Role in the Emerging Family of Heme-Oxygenase-like Diiron Oxygenases (HDOs)
The N-oxygenase responsible for the final step in this compound biosynthesis, RohS, belongs to the emerging superfamily of Heme-Oxygenase-like Diiron Oxygenases (HDOs). Current time information in Kolkata, IN.nih.gov This family of enzymes is characterized by a structural fold similar to heme oxygenase but utilizes a non-heme diiron center to catalyze a wide range of oxidative reactions. nih.govnih.gov
HDOs are involved in the biosynthesis of various clinically significant natural products, including antibiotics and anticancer drugs. nih.gov A key mechanistic feature of HDOs is the activation of molecular oxygen at their diiron center to form a potent oxidizing intermediate, a µ-peroxodiiron(III/III) species. nih.gov This intermediate is then capable of performing challenging oxidation reactions, such as the N-oxygenation of 2-aminoimidazole to form this compound. The study of HDOs has revealed a dynamic nature of their diiron cofactor, which in some cases, is unstable and requires self-assembly, a characteristic that distinguishes them from other diiron oxygenases. nih.gov
Investigation of Other Enzymes in the this compound Pathway (e.g., BesC)
While the core pathway to this compound from L-arginine involves the enzymes RohP, RohR, RohQ, and RohS, the broader family of related enzymes, such as BesC, provides insights into the diverse catalytic capabilities of enzymes found in antibiotic biosynthetic pathways.
Catalytic Functions and Substrate Specificities
BesC is an enzyme that, like RohS, belongs to the Heme-Oxygenase-like Diiron Oxygenase (HDO) superfamily. nih.gov However, BesC is not directly involved in the this compound pathway. Instead, it catalyzes a distinct and unusual carbon-carbon bond cleavage reaction in the biosynthesis of a terminal alkyne-containing amino acid. acs.org
The primary substrate for BesC is 4-chloro-L-lysine, which it cleaves to produce 4-chloro-L-allylglycine, formaldehyde, and ammonia. acs.org This reaction is dependent on iron and molecular oxygen. BesC can also act on L-lysine, albeit less efficiently. acs.org The enzyme's activity is triggered by the binding of its substrate, which facilitates the formation of a reactive diferric-peroxo intermediate responsible for the C-C bond cleavage. acs.org
| Substrate | Products |
|---|---|
| 4-chloro-L-lysine acs.org | 4-chloro-L-allylglycine, formaldehyde, ammonia acs.org |
| L-lysine acs.org | Analogous cleavage products (less efficient) acs.org |
Mechanisms of Amino Group Removal via Diazotization in Related Pathways
The enzymatic removal of an amino group is a critical step in the biosynthesis of many natural products. While the this compound pathway involves the oxidation of an amino group to a nitro group, other pathways utilize different chemical strategies. One such strategy, though more prevalent in synthetic organic chemistry, is diazotization, which offers a comparative example of amino group transformation.
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. vedantu.com The mechanism involves the formation of a nitrosonium ion (NO⁺), which acts as an electrophile and reacts with the amino group. vedantu.com A series of proton transfers and the elimination of a water molecule lead to the formation of a diazonium ion (R-N₂⁺). vedantu.com This diazonium group is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles, effectively removing the original amino group. While direct enzymatic diazotization in natural product biosynthesis is not as commonly documented as other transformations, the chemical principles of activating an amino group for removal or conversion are fundamental in both biological and synthetic chemistry.
In Vitro Reconstitution Methodologies for this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway heavily relied on in vitro reconstitution studies. This powerful approach involves the individual expression and purification of the biosynthetic enzymes, followed by their combination in a controlled environment to reconstruct the pathway step-by-step.
Cell-Free Enzymatic Assays for Pathway Elucidation
By incubating the purified enzymes with the proposed substrates and necessary co-factors, the formation of the expected intermediates and the final product, this compound, was monitored. This step-wise reconstitution confirmed the function of each enzyme in the pathway, from the initial conversion of L-arginine to the final oxidation of 2-aminoimidazole. nih.gov Such cell-free systems provide a flexible platform for characterizing enzyme kinetics, substrate specificity, and the influence of various reaction conditions, thereby providing a comprehensive understanding of the biosynthetic process. nih.gov
Analytical Techniques for Intermediate and Product Identification (e.g., LC-MS)
The elucidation of the this compound biosynthetic pathway has been heavily reliant on advanced analytical techniques capable of identifying and quantifying the transient intermediates and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technology in this research.
LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. This allows researchers to:
Separate complex mixtures of molecules from in vitro enzymatic reactions or bacterial cultures.
Detect the presence of specific compounds, such as 2-aminoimidazole and this compound, even at very low concentrations.
Identify these compounds by determining their precise mass-to-charge ratio (m/z), which acts as a molecular fingerprint.
Confirm product identity by comparing the retention time and mass spectrum of the enzymatically produced compound against a known analytical standard.
In the characterization of the this compound pathway, LC-MS was instrumental in verifying the successful conversion of 2-aminoimidazole to this compound by the N-oxygenase enzyme RohS. Researchers were able to definitively confirm the product's identity by matching its mass spectrum with that of a pure this compound standard.
Table 2: Application of LC-MS in this compound Biosynthesis Research
| Analytical Step | Role of LC-MS |
|---|---|
| Reaction Monitoring | Tracks the consumption of substrates (e.g., 2-aminoimidazole) and the formation of products (this compound) over time. |
| Intermediate Identification | Detects and provides mass data for transient molecules in the biosynthetic pathway. |
| Product Verification | Confirms the identity of the final product by comparing its mass spectrum and chromatographic behavior to an authentic standard. |
Regulation of this compound Biosynthesis
The production of secondary metabolites like antibiotics in Streptomyces is a tightly controlled process, typically occurring at specific stages of the bacterial life cycle and in response to environmental cues. While the specific regulatory genes and mechanisms governing the this compound (roh) gene cluster have not yet been fully detailed in published research, the regulation is expected to follow established principles of antibiotic biosynthesis in this genus.
Generally, the regulation of antibiotic production in Streptomyces involves a hierarchical network of control elements:
Pathway-Specific Regulators: Most antibiotic biosynthetic gene clusters contain one or more regulatory genes located within or adjacent to the cluster itself. mdpi.commdpi.com These genes often encode transcription factors that directly control the expression of the biosynthetic genes. Common families of such regulators include SARPs (Streptomyces Antibiotic Regulatory Proteins) and TetR family regulators. mdpi.comasm.org The TetR family, for instance, often acts as repressors that are de-repressed by binding to a specific signaling molecule or a biosynthetic intermediate. mdpi.com
Autoregulation: In some systems, the final antibiotic product or a late-stage intermediate can influence its own biosynthesis. researchgate.net This feedback mechanism can occur when the end product binds to a regulatory protein, modulating its ability to activate or repress transcription of the biosynthetic genes. researchgate.net
Further research is required to identify the specific transcriptional regulators of the roh cluster and to understand how environmental and physiological signals are integrated to control the production of this compound in Streptomyces cattleya.
Biological and Ecological Significance of Azomycin
Role as a Natural Product in Microbial Interactions
As a natural product, Azomycin actively participates in microbial interactions, largely through its antibiotic capabilities. It demonstrates activity against both aerobic Gram-positive and Gram-negative bacteria, and notably, exhibits efficacy against a range of anaerobic bacteria ncats.ioadooq.commedchemexpress.com. This broad-spectrum activity against anaerobic pathogens underscores its adaptive significance in microbial competition within its natural habitats nih.govwikipedia.orgncats.io.
Beyond its general antibacterial effects, specific research has revealed that this compound can selectively inhibit the activity of the Salmonella virulence regulator PhoP researchgate.net. This targeted interaction suggests a more intricate role in modulating bacterial pathogenicity, potentially influencing the survival and competitive dynamics of various microbial species in ecological niches researchgate.net. The mechanism of action for this compound involves reductive bioactivation under low oxygen conditions, where its nitro group is reduced. This process generates reactive intermediates that subsequently bind to crucial cellular components such as DNA, RNA, and proteins, thereby inhibiting microbial growth and leading to cell death nih.govniscpr.res.inncats.io. This selective toxicity towards anaerobic microorganisms and parasites is a key aspect of its ecological advantage in environments characterized by low oxygen tension wikipedia.orgncats.iooup.com.
Ecological Distribution of this compound-Producing Microorganisms (Actinobacteria and Proteobacteria)
This compound is synthesized by a variety of microorganisms, primarily belonging to the phyla Actinobacteria and Proteobacteria. Its initial isolation was from Streptomyces eurocidicus, a member of the Actinobacteria nih.govwikipedia.org. Another Actinobacterium, Nocardia mesenterica, has also been identified as a producer of this compound nih.govnih.govncats.ioadooq.comtargetmol.com.
Recent scientific investigations have identified a cryptic biosynthetic gene cluster responsible for this compound production in Streptomyces cattleya, further confirming the importance of Streptomyces species in its natural synthesis nih.govresearchgate.netebi.ac.uklegumeinfo.org. The gene cluster for this compound biosynthesis is broadly distributed among soil-dwelling Actinobacteria and Proteobacteria, suggesting its pervasive presence in natural microbial communities nih.govresearchgate.netresearchgate.net. While Actinobacteria, particularly Streptomyces species, are renowned for their prolific production of natural products, including antibiotics, the presence of this compound biosynthetic pathways in Proteobacteria, such as Pseudomonas fluorescens, implies a wider ecological distribution and hints at potential horizontal gene transfer events oup.comresearchgate.netmdpi.comconicet.gov.ardtic.mil. This broad distribution highlights this compound's potential influence on the structure and function of microbial communities across diverse soil and aquatic ecosystems nih.govresearchgate.netresearchgate.netmdpi.com.
Evolutionary Implications of this compound Biosynthetic Pathways
The elucidation and characterization of the this compound biosynthetic pathway offer significant insights into evolutionary processes. This pathway converts L-arginine into this compound (2-nitroimidazole) through a series of enzymatic reactions nih.govresearchgate.netresearchgate.netubc.ca. Key enzymes involved include RohP, an O2- and pyridoxal-5′-phosphate (PLP)-dependent enzyme, which catalyzes the oxidation of L-arginine to (S)-4-hydroxy-2-ketoarginine researchgate.netubc.ca. Additionally, RohS, a non-heme diiron oxygenase, performs the crucial final oxygenation step, transforming 2-aminoimidazole into this compound conicet.gov.ar.
The widespread presence of the this compound biosynthetic gene cluster across soil-dwelling Actinobacteria and Proteobacteria suggests that these nitroimidazoles fulfill important ecological roles that have been preserved through evolutionary pressures nih.govresearchgate.netresearchgate.net. The existence of such complex biosynthetic machinery implies a long evolutionary trajectory, likely driven by selective advantages in microbial competition and survival within varied environmental conditions nih.govresearchgate.netresearchgate.netdtic.mil. The evolution of these intricate biosynthetic pathways for natural products like this compound is a compelling area of study. Enzymes within these pathways, particularly PLP-dependent enzymes, have demonstrated an evolutionary capacity to develop novel functions, enabling diverse chemical transformations of amino acid substrates ubc.ca. The presence of this pathway in distinct bacterial phyla suggests either ancient origins predating the divergence of these groups or significant horizontal gene transfer events, allowing various microorganisms to produce this ecologically important compound nih.govresearchgate.netresearchgate.netmdpi.commdpi.com. The understanding of this pathway provides valuable insights into how microorganisms have developed sophisticated chemical defenses and communication strategies over evolutionary time nih.govresearchgate.netdtic.mil.
Compound Names and PubChem CIDs
Advanced Research Methodologies Applied to Azomycin
Omics Technologies in Azomycin Research
Metabolomics for Pathway Intermediates and Product Analysis
Metabolomics plays a crucial role in elucidating the complex enzymatic steps involved in the biosynthesis and degradation of this compound. Despite its early discovery, the complete biosynthetic gene cluster for this compound remained elusive for decades. Guided by bioinformatics, a cryptic biosynthetic gene cluster was identified in Streptomyces cattleya, enabling the in vitro reconstitution of the enzymatic pathway linking L-arginine to this compound. nih.govnih.govubc.caubc.ca
The biosynthetic pathway initiates with L-arginine, which is sequentially converted to 2-aminoimidazole through a series of enzymatic reactions. Key intermediates and the enzymes facilitating their transformations include:
L-arginine is converted to (S)-4-hydroxy-2-ketoarginine by the O2- and PLP-dependent arginine oxidase, RohP. nih.govresearchgate.net
Further enzymatic steps involving retro-aldolase RohR and cyclodehydratase RohQ lead to the formation of 2-aminoimidazole . nih.gov
Finally, 2-aminoimidazole is oxidized to This compound by specific N-oxygenases. An efficient N-oxygenase from Saccharothrix sp. has been characterized for this conversion, and RohS from Kitasatospora azatica is another iron-dependent N-oxygenase demonstrated to catalyze this reaction in vitro. nih.govresearchgate.net
The application of in vitro reconstitution techniques, coupled with advanced analytical methods, has been instrumental in identifying these pathway intermediates and confirming the roles of specific enzymes.
Beyond biosynthesis, metabolomics-like approaches are also applied to understand this compound's degradation. For instance, Mycobacterium sp. JS330 produces 2-nitroimidazole (B3424786) nitrohydrolase (NnhA), an enzyme that hydrolyzes this compound (2-nitroimidazole) into nitrite (B80452) and imidazol-2-one (IM2O). This enzymatic action confers resistance to this compound by preventing its reduction to cytotoxic intermediates. nih.gov The identification of these degradation products provides insights into the metabolic fate and resistance mechanisms associated with this compound.
| Pathway | Key Intermediates | Enzymes Involved | Organism/Source | Reference |
|---|---|---|---|---|
| Biosynthesis | L-arginine → (S)-4-hydroxy-2-ketoarginine → 2-aminoimidazole → this compound | RohP, RohR, RohQ, N-oxygenases (e.g., from Saccharothrix sp., RohS) | Streptomyces cattleya, Saccharothrix sp., Kitasatospora azatica | nih.govnih.govubc.caubc.caresearchgate.netresearchgate.net |
| Degradation | This compound → Nitrite + Imidazol-2-one (IM2O) | 2-nitroimidazole nitrohydrolase (NnhA) | Mycobacterium sp. JS330 | nih.gov |
Computational Chemistry and Molecular Modeling for Reaction Mechanisms
Computational chemistry and molecular modeling techniques are indispensable tools for investigating the intricate reaction mechanisms underlying this compound's biosynthesis and degradation at an atomic level. These methodologies provide detailed insights into enzyme-substrate interactions, catalytic pathways, and the impact of structural modifications on enzymatic activity.
In the context of this compound biosynthesis, molecular docking and dynamic simulations have been employed to understand the molecular basis of enhanced enzymatic activity in N-oxygenases. For example, studies on N-oxygenases involved in converting 2-aminoimidazole to this compound utilized these computational methods to reveal how site-directed mutations, such as the G95A/K115T dual mutation, can significantly improve catalytic efficiency. This dual mutant enzyme exhibited a 5.8-fold higher catalytic efficiency than the wild-type and 22.3-fold higher than a previously reported N-oxygenase, KaRohS. nih.gov Such simulations help in visualizing the conformational changes and active site rearrangements that contribute to improved catalysis.
Furthermore, computational studies have shed light on the mechanisms of other enzymes in the this compound biosynthetic pathway. For instance, the O2- and PLP-dependent enzyme RohP, which converts L-arginine, has been investigated using computational studies to propose a mechanism involving two rounds of single-electron transfer to oxygen and superoxide (B77818) rebound, leading to a conjugated hydroperoxyl intermediate. researchgate.net
Future Research Directions and Applications of Azomycin Research
Engineering of Biosynthetic Pathways for Enhanced Azomycin Production
The elucidation of this compound's biosynthetic pathway has opened new frontiers for its sustainable and efficient production. Recent research has successfully identified a cryptic biosynthetic gene cluster in Streptomyces cattleya that is responsible for converting L-arginine into this compound. nih.govresearchgate.netubc.ca This discovery provides a critical foundation for engineering microbial systems to optimize this compound yield.
Strain Engineering for Biocatalytic Synthesis
Strain engineering involves modifying microbial hosts to improve the efficiency of producing specific compounds. For this compound, this could entail enhancing the expression of genes within its newly identified biosynthetic cluster or optimizing the metabolic flux towards this compound synthesis. The gene cluster involved in this compound biosynthesis is widely distributed among soil-dwelling actinobacteria and proteobacteria, suggesting potential for exploring and engineering various microbial strains for production. nih.gov Biocatalytic approaches, which utilize enzymes or whole cells to perform chemical transformations, are particularly attractive due to their high selectivity and environmentally benign nature. rsc.orgnih.govucl.ac.uk The in vitro reconstitution of the this compound biosynthetic pathway represents a significant step towards developing such biocatalytic methods. nih.gov
Synthetic Biology Approaches to this compound Production
Synthetic biology offers powerful tools for designing and constructing novel biological systems or redesigning existing ones for specific purposes, such as enhanced natural product biosynthesis. nih.govfrontiersin.org For this compound, synthetic biology approaches could involve the heterologous expression of the entire this compound biosynthetic gene cluster in a more amenable host organism, such as Escherichia coli or other fast-growing bacteria. nih.govibwf.de This strategy aims to decouple this compound production from the complex native regulatory mechanisms of its natural producers, potentially leading to higher titers and more controlled production. frontiersin.org Rational pathway refactoring, a synthetic biology technique, can be employed to optimize gene expression and metabolic flow within the engineered host, maximizing this compound yield. frontiersin.org
The table below summarizes key organisms and enzymatic steps identified in this compound biosynthesis, highlighting areas for strain and synthetic biology engineering.
| Organism | Key Precursor | Key Enzyme(s) | Role in Biosynthesis | Reference |
| Streptomyces cattleya | L-arginine | RohP (O2- and PLP-dependent) | Converts L-arginine to (S)-4-hydroxy-2-ketoarginine, a step in this compound biosynthesis. | nih.govresearchgate.netubc.ca |
| Nocardia mesenterica | - | - | Original isolation source of this compound. | basicmedicalkey.comnih.gov |
| Streptomyces eurocidicus | Arginine | - | Original isolation source of this compound; produces this compound from arginine. | basicmedicalkey.com |
Discovery of Novel this compound Analogs and Derivatives via Biosynthetic Engineering
The biosynthetic machinery responsible for this compound production holds the potential for generating novel nitroimidazole analogs and derivatives. By manipulating the genes encoding the enzymes in the this compound pathway or by introducing genes from other related pathways, researchers can explore the production of structurally diverse compounds. This "biosynthetic engineering" approach can lead to the discovery of new molecules with potentially improved pharmacological properties, such as enhanced antimicrobial activity, reduced toxicity, or novel therapeutic applications. nih.gov The structural insights gained from studying this compound's biosynthesis can inform the design of new nitroimidazole compounds with tailored activities. ontosight.aimdpi.com
Exploration of Uncharacterized Enzymes in Related Nitroimidazole Biosynthesis
While the core pathway for this compound has been elucidated, the broader landscape of nitroimidazole biosynthesis likely involves numerous uncharacterized enzymes. This compound's discovery provided the impetus for the systematic search for other nitroimidazole derivatives. basicmedicalkey.comnih.govmdpi.com Investigating these enzymes, particularly those involved in the formation of the nitro group or the imidazole (B134444) ring in various nitroimidazole compounds, could reveal novel enzymatic mechanisms and expand the biocatalytic toolbox for synthesizing nitroaromatic compounds. acs.org For instance, enzymes like nitroreductases, which activate nitroimidazole prodrugs like metronidazole, are crucial in their mechanism of action and could be targets for further study to understand their role in biosynthesis or modification. patsnap.commdpi.comresearchgate.net Understanding the structural and mechanistic details of these enzymes, such as 2-nitroimidazole (B3424786) nitrohydrolase (NnhA) which confers resistance by hydrolyzing this compound, can also provide insights into resistance mechanisms and strategies to overcome them. nih.govnih.gov
Expanding the Scope of Nitroimidazole Chemical Biology through this compound Insights
This compound, as the first discovered nitroimidazole antibiotic, serves as a crucial starting point for understanding the chemical biology of this important class of compounds. nih.govmdpi.com Insights gained from this compound research can be leveraged to expand the scope of nitroimidazole chemical biology in several ways:
Mechanism of Action Studies : Further investigation into how this compound exerts its antimicrobial effects at a molecular level can provide broader insights into the mode of action of other nitroimidazole antibiotics. This compound's ability to be reductively activated under hypoxic conditions, similar to other nitroimidazoles, suggests its utility in studying hypoxia-selective agents, including those for cancer therapy. ontosight.aimdpi.comwikipedia.org
Structure-Activity Relationship (SAR) Studies : By systematically modifying the this compound structure through biosynthetic engineering and chemical synthesis, comprehensive SAR studies can be conducted. This will help in identifying key structural features responsible for specific biological activities and guide the rational design of new nitroimidazole-based therapeutics.
Ecological Roles : The widespread distribution of this compound's biosynthetic gene cluster in soil-dwelling bacteria suggests that this compound and related nitroimidazoles may play important ecological roles. nih.gov Exploring these roles could uncover new biological functions and potential applications beyond antimicrobial activity.
Q & A
Q. What methodologies are employed to confirm the structural identity and purity of Azomycin in experimental settings?
this compound’s identity is typically verified using nuclear magnetic resonance (NMR) and mass spectrometry (MS), while purity is assessed via high-performance liquid chromatography (HPLC) with thresholds >95% . For historical context, early studies relied on elemental analysis and X-ray crystallography to confirm its 2-nitroimidazole structure .
Q. How does this compound exhibit selective antimicrobial activity against anaerobic bacteria?
this compound’s nitro group undergoes enzymatic reduction in anaerobic environments, generating cytotoxic intermediates that disrupt DNA synthesis. Experimental validation involves in vitro susceptibility testing using anaerobic chambers and standardized bacterial strains (e.g., Clostridium perfringens), with minimum inhibitory concentration (MIC) assays .
Q. What foundational studies established this compound’s dual antibacterial and antiprotozoal activity?
Key studies include Maeda et al. (1953), who first isolated this compound from Nocardia species, and Horie (1956), who demonstrated its efficacy against Trichomonas vaginalis. Later work by Beaman et al. (1965) synthesized derivatives to explore structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?
Discrepancies may arise from variations in bacterial strains, culture conditions (e.g., oxygen levels), or assay protocols. Methodological solutions include:
Q. What experimental strategies optimize this compound’s activation by nitroreductase enzymes in targeted therapies?
Co-administration with engineered nitroreductases (e.g., E. coli NfsB) enhances prodrug activation. Researchers use:
Q. How is this compound utilized in hypoxia-selective tumor imaging and radiosensitization?
this compound derivatives (e.g., 2-nitroimidazole-boronic acid) act as precursors for positron emission tomography (PET) tracers. Protocols involve:
- Radiolabeling with fluorine-18 for tumor hypoxia imaging.
- Combining this compound analogs with radiotherapy to enhance DNA damage in oxygen-deprived cancer cells .
Methodological Guidance for this compound Research
- Data Validation : Cross-reference historical data (e.g., 1950s–1960s studies) with modern techniques like LC-MS to account for historical assay limitations .
- Ethical Compliance : Adhere to institutional biosafety protocols when handling this compound due to its acute toxicity (oral LD₅₀: 300 mg/kg in rodents) .
- Experimental Design : Include negative controls (e.g., non-anaerobic cultures) to isolate this compound’s oxygen-dependent mechanism .
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